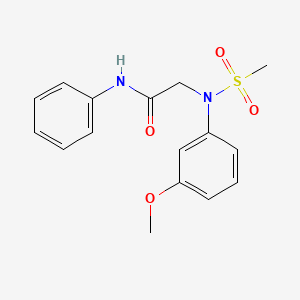
2-(3-methoxy-N-methylsulfonylanilino)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxy-N-methylsulfonylanilino)-N-phenylacetamide is a synthetic organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a methoxy group, a methylsulfonyl group, and an anilino group, makes it an interesting subject for study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxy-N-methylsulfonylanilino)-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 3-methoxy-N-methylaniline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(3-methoxy-N-methylsulfonylanilino)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of a nitro group may produce an amino derivative.
科学的研究の応用
2-(3-methoxy-N-methylsulfonylanilino)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3-methoxy-N-methylsulfonylanilino)-N-phenylacetamide involves its interaction with specific molecular targets. The methoxy and methylsulfonyl groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s structure allows it to modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-methoxy-N-methylaniline: Shares the methoxy and methyl groups but lacks the phenylacetamide moiety.
N-phenylacetamide: Contains the phenylacetamide group but lacks the methoxy and methylsulfonyl groups.
Uniqueness
2-(3-methoxy-N-methylsulfonylanilino)-N-phenylacetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
特性
IUPAC Name |
2-(3-methoxy-N-methylsulfonylanilino)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-22-15-10-6-9-14(11-15)18(23(2,20)21)12-16(19)17-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPWDLONLGKTEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-bromo-2-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5772501.png)

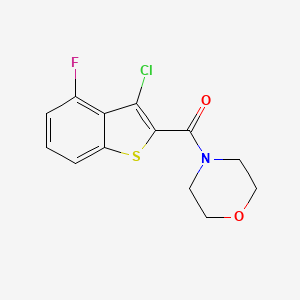
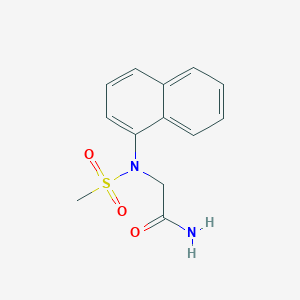
![[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(3-methoxyphenoxy)acetate](/img/structure/B5772542.png)
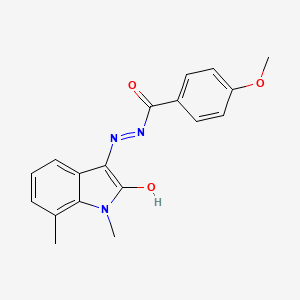
![6-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772557.png)
![2-{[(3-ACETYLANILINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B5772559.png)
![1-(4-Acetylphenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5772562.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B5772566.png)
![N-benzyl-2-(1-ethyl-2,4-dioxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5772573.png)
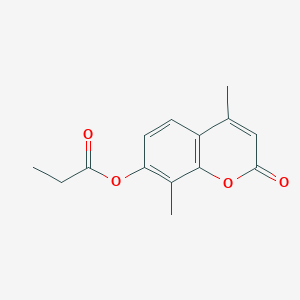
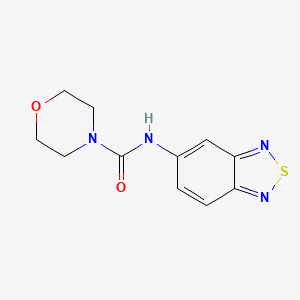
![6-nitro-1,3-benzodioxole-5-carbaldehyde {6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5772599.png)
